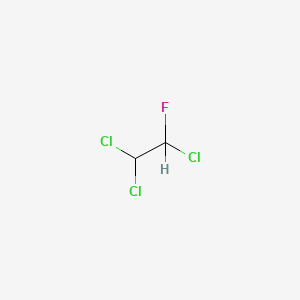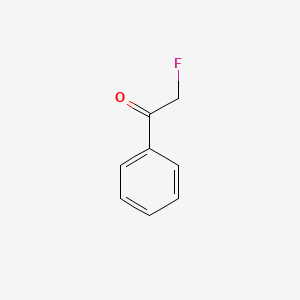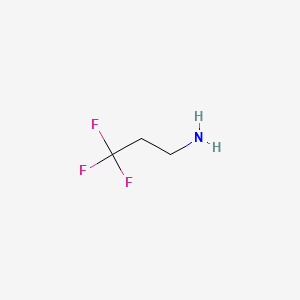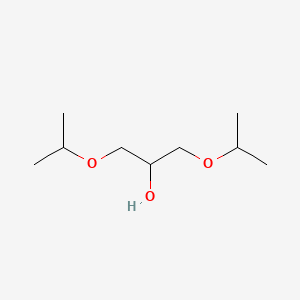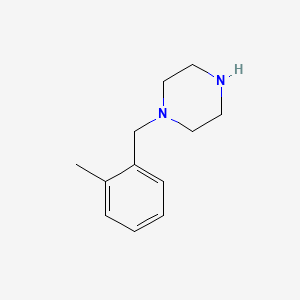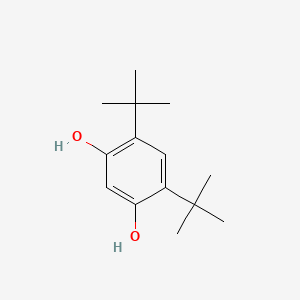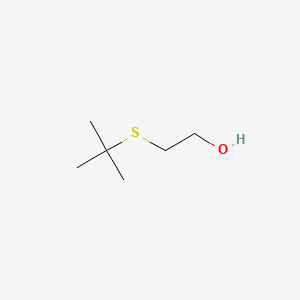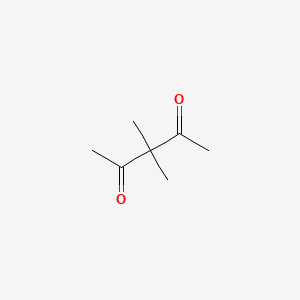
3,3-Dimethyl-2,4-pentanedione
Overview
Description
3,3-Dimethyl-2,4-pentanedione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Mechanism of Action
- Its role is to facilitate the formation of the keto form from the enol form, which involves the transfer of a proton. This simultaneously forms the carbonyl double bond , adds an alpha hydrogen , and regenerates the base catalyst .
- The compound affects intramolecular aldol reactions , where it can participate in the formation of cyclic structures. For example, the intramolecular aldol reaction of a 1,5-diketone (like 2,6-heptanedione) can yield either a six-membered ring product (3-methyl-2-cyclohexenone) or a four-membered ring product (2-methylcyclobutenyl)ethanone. However, the cyclohexanone product is exclusively formed .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2,4-pentanedione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with isobutyraldehyde, followed by an aldol condensation and subsequent dehydration. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3,3-Dimethylglutaric anhydride. This process is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,4-pentanedione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: this compound can be oxidized to 3,3-Dimethylpentanoic acid.
Reduction: Reduction can yield 3,3-Dimethylpentane-2,4-diol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dimethylpentane-2,4-dione
- 3,3-Dimethylhexane-2,4-dione
- 2,2-Dimethylpentane-3,4-dione
Comparison: 3,3-Dimethyl-2,4-pentanedione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties such as boiling point, melting point, and solubility, which can affect its suitability for various applications.
Properties
IUPAC Name |
3,3-dimethylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDHTSWHSSMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185348 | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3142-58-3 | |
| Record name | 3,3-Dimethyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylacetylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ3E3TQ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-Dimethylpentane-2,4-dione?
A1: The molecular formula of 3,3-Dimethylpentane-2,4-dione is C7H12O2, and its molecular weight is 128.17 g/mol.
Q2: What are some notable spectroscopic characteristics of 3,3-Dimethylpentane-2,4-dione?
A2: Spectroscopic studies have been conducted on 3,3-Dimethylpentane-2,4-dione to understand its conformational preferences. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like NMR spectroscopy are commonly employed to analyze such compounds. []
Q3: How does 3,3-Dimethylpentane-2,4-dione react with hydrazines?
A3: 3,3-Dimethylpentane-2,4-dione readily reacts with hydrazines to form pyrazole derivatives. This reaction is highly valuable in synthetic chemistry, allowing for the creation of diverse heterocyclic compounds with potentially valuable properties. [, , ]
Q4: Can 3,3-Dimethylpentane-2,4-dione undergo oxidation reactions?
A4: Yes, studies demonstrate that 3,3-Dimethylpentane-2,4-dione can be oxidized by reagents like lead tetraacetate or silver oxide. These reactions often lead to the formation of pyrazoline derivatives, further highlighting the compound's versatility as a building block in organic synthesis. [, , , , ]
Q5: What are some interesting applications of 3,3-Dimethylpentane-2,4-dione in materials chemistry?
A5: 3,3-Dimethylpentane-2,4-dione serves as a key building block for synthesizing aliphatic polyketones. These polymers exhibit structural flexibility and can be further modified to create diverse materials, including π-conjugated polyimines with interesting optoelectronic properties. [, ]
Q6: How can 3,3-Dimethylpentane-2,4-dione be used to synthesize cyclic structures?
A6: Researchers have utilized 3,3-Dimethylpentane-2,4-dione to synthesize cyclic oligoketones. These cyclic structures display crown ether-like properties and can selectively bind alkali metal ions, indicating their potential as novel ion-binding hosts and catalysts. []
Q7: Are there examples of 3,3-Dimethylpentane-2,4-dione being used in the synthesis of metal complexes?
A7: Yes, 3,3-Dimethylpentane-2,4-dione has been used as a ligand in the synthesis of titanium complexes. These complexes can be further modified with other ligands and have potential applications in asymmetric catalysis. [] Moreover, derivatives of 3,3-Dimethylpentane-2,4-dione, specifically bipyrazole derivatives, have been employed as dianionic chelates in the synthesis of platinum(II) complexes. These complexes exhibit luminescent properties and show promise as emitters in non-doped organic light emitting diodes (OLEDs). []
Q8: Can 3,3-Dimethylpentane-2,4-dione be used to control stereochemistry in chemical reactions?
A8: Yes, research demonstrates that the diastereoselectivity of hydride reductions of 3,3-Dimethylpentane-2,4-dione can be controlled by the choice of reagents and reaction conditions. Specifically, adding titanium tetrachloride can favor the formation of the meso-diol product. []
Q9: Have computational methods been used to study 3,3-Dimethylpentane-2,4-dione?
A9: Computational chemistry has been employed to study the conformational preferences of 3,3-Dimethylpentane-2,4-dione. [, ] Additionally, researchers have utilized computational tools to investigate its reactions with the Criegee intermediate CH2OO, a significant atmospheric oxidant. These studies provided insights into the reaction mechanisms and kinetics, aiding in understanding the atmospheric fate of both 3,3-Dimethylpentane-2,4-dione and CH2OO. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
